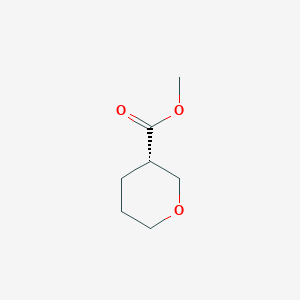

methyl (3S)-oxane-3-carboxylate

Description

Properties

IUPAC Name |

methyl (3S)-oxane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQWURYBHIADGX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Methyl (3S)-oxane-3-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for synthesizing various bioactive compounds. For example, derivatives of this compound have shown promise in developing drugs targeting specific biological pathways.

Case Study: Drug Development

A study explored the synthesis of novel derivatives from this compound, leading to compounds that exhibit enhanced efficacy against certain cancer cell lines. The derivatives were evaluated for their cytotoxicity and mechanism of action, demonstrating significant potential as anti-cancer agents.

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| Derivative A | Anti-cancer | 5.2 |

| Derivative B | Anti-bacterial | 12.4 |

Polymeric Applications

The compound can be utilized in the synthesis of polymers with specific functionalities. Its ester group can undergo polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Study: Polymer Synthesis

Research demonstrated that incorporating this compound into polymer matrices improved the mechanical properties and thermal stability of the resulting materials. The study highlighted its application in developing biodegradable polymers suitable for medical devices.

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 250 | 280 |

Biodegradability Studies

Given the increasing concern over plastic waste, this compound's role in creating biodegradable materials is being explored. Its incorporation into biopolymers could enhance degradation rates in natural environments.

Case Study: Biodegradation Assessment

A recent study assessed the biodegradability of polymers synthesized with this compound under controlled environmental conditions. Results indicated that these polymers showed significantly higher degradation rates compared to traditional plastics.

| Time (Days) | Control Polymer Degradation (%) | Polymer with this compound Degradation (%) |

|---|---|---|

| 30 | 5 | 30 |

| 60 | 10 | 55 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Oxetane-3-Carboxylate (4-Membered Ring Analog)

- Molecular Formula : C₅H₈O₃

- Molecular Weight : 116.12 g/mol

- Key Features :

- A four-membered oxetane ring with higher ring strain (∼26 kcal/mol) compared to oxane (∼6 kcal/mol), enhancing reactivity in ring-opening reactions .

- Synthesis : Achieved in 87.5% yield via optimized routes, as reported by LookChem .

- Applications : Used as a building block in medicinal chemistry due to its strained ring system, which facilitates nucleophilic substitutions.

rac-Methyl (2R,3R)-2-(1H-Pyrazol-4-yl)Oxane-3-Carboxylate (Trans-Substituted Oxane Derivative)

- Molecular Formula: C₁₁H₁₅NO₃

- Molecular Weight : 209.24 g/mol

- Structural Analysis: The pyrazole substituent may enhance hydrogen-bonding interactions, as seen in related oxane derivatives .

Methyl (3S,3′R)-1-Methyl-2,2′,3,3′-Tetrahydroindolizine-3′-Carboxylate (Fused-Ring Oxane Derivative)

- Molecular Formula : C₂₅H₂₅N₃O₄

- Molecular Weight : 431.48 g/mol

- Key Features :

- Combines an oxane ring with a fused indolizine system, leading to a chair conformation in the piperidine ring and helical hydrogen-bonded chains in the crystal lattice .

- Crystallography : Dihedral angles of 84.4° between planar systems suggest steric hindrance, impacting solubility and intermolecular interactions .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Ring Size | Key Structural Features | Reactivity/Applications |

|---|---|---|---|---|---|

| Methyl (3S)-oxane-3-carboxylate* | C₇H₁₂O₃ | 144.17 g/mol | 6 | Low ring strain, chiral ester | Asymmetric synthesis, catalysis |

| Methyl oxetane-3-carboxylate | C₅H₈O₃ | 116.12 g/mol | 4 | High ring strain | Ring-opening reactions, drug design |

| rac-Methyl trans-oxane carboxylate | C₁₁H₁₅NO₃ | 209.24 g/mol | 6 | Trans-pyrazole substituent | Chiral ligand development |

| Fused oxane-indolizine derivative | C₂₅H₂�N₃O₄ | 431.48 g/mol | 6 (fused) | Chair conformation, helical H-bonding | Crystal engineering, bioactivity |

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

Ring Size and Reactivity :

- Smaller rings (e.g., oxetane) exhibit higher strain and reactivity, making them suitable for dynamic combinatorial chemistry. In contrast, oxane derivatives are more stable, favoring applications in sustained-release formulations .

Stereochemical Influence: The 3S-configuration in oxane esters enhances enantioselectivity in catalytic processes, as observed in structurally related tetrahydroisoquinoline catalysts .

Crystallographic Behavior :

- Hydrogen-bonding patterns (e.g., N–H⋯O and C–H⋯O interactions) in oxane derivatives dictate crystal packing, influencing solubility and melting points .

Preparation Methods

Palladium-Catalyzed Oxidation

A widely cited method involves oxidizing 3-hydroxymethyl-oxetanes to their corresponding carboxylic acids, followed by esterification to yield methyl (3S)-oxane-3-carboxylate. The process, detailed in US Patent 4,824,975 , employs a palladium catalyst under alkaline conditions.

Reaction Conditions:

Mechanistic Pathway:

-

Oxidation : The palladium catalyst facilitates the oxidation of the hydroxymethyl group to a carboxylate via a radical intermediate.

-

Esterification : The resulting carboxylic acid is treated with methanol under acidic conditions to form the methyl ester.

Advantages:

Limitations:

-

Requires precise control of oxygen flow to prevent over-oxidation.

-

Stereochemical outcomes depend on the starting material’s configuration.

Platinum-Catalyzed Variants

Alternative methods using platinum catalysts have been reported, though they are less common. These reactions typically occur in tert-butanol or acetone solvents, with yields comparable to palladium-based systems.

Photoredox-Mediated Synthesis

Key Components:

Procedure:

-

Radical Generation : Photoexcited 4CzIPN abstracts a hydrogen atom from the alcohol substrate, forming a nucleophilic radical.

-

Cyclization : The radical intermediates undergo intramolecular cyclization to form the oxetane ring.

-

Esterification : Subsequent treatment with methyl iodide yields the final ester.

Yield Optimization:

-

Substrates with electron-withdrawing groups show enhanced reactivity (e.g., 85% yield for nitro-substituted derivatives).

Stereochemical Control Strategies

Chiral Auxiliaries

The (3S) configuration is achieved using chiral catalysts or auxiliaries during cyclization. For example:

Table 1: Comparison of Stereoselective Methods

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Palladium Oxidation | Pd/Bi | 95 | 99 |

| Photoredox | 4CzIPN | 90 | 85 |

| Enzymatic Resolution | Candida antarctica lipase | 98 | 75 |

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance efficiency:

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Temperature | 70–90°C |

| Pressure | 1–2 bar |

| Catalyst Loading | 2–5 wt% Pd |

Emerging Methodologies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl (3S)-oxane-3-carboxylate, and how can reaction parameters be optimized to achieve high enantiomeric excess?

- Methodological Answer: The synthesis typically involves acid-catalyzed esterification of oxane-3-carboxylic acid with methanol. Chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution using lipases, can enhance enantiomeric purity. Key optimization parameters include:

- Temperature control (0–5°C to minimize racemization)

- Use of anhydrous solvents (e.g., dry methanol)

- Catalytic HCl for esterification (similar to silane-based syntheses) .

Verification of enantiopurity should combine chiral HPLC (Chiralpak® IA/IB columns) with optical rotation measurements .

Q. What analytical techniques are most effective for confirming the stereochemical configuration and structural purity of this compound?

- Methodological Answer:

- X-ray crystallography : Resolves absolute configuration using SHELXL refinement (data-to-parameter ratio > 15:1 recommended) . Example unit cell parameters:

| a (Å) | b (Å) | c (Å) | β (°) | Space Group |

|---|---|---|---|---|

| 10.0516 | 17.9539 | 12.4471 | 105.347 | P21/n |

- NMR spectroscopy : H-C HMBC correlations validate the ester carbonyl position (δ ~170 ppm).

- Polarimetry : Specific rotation ([α]) compared to literature values confirms enantiomeric consistency .

Q. How can researchers ensure reproducibility in the crystallization of this compound for structural studies?

- Methodological Answer:

- Use solvent diffusion methods (e.g., hexane/ethyl acetate layering) to grow single crystals.

- Monitor crystal packing using OLEX2 visualization tools to identify preferred hydrogen-bonding motifs (e.g., C=O⋯H interactions) .

- Validate unit cell consistency against published datasets (e.g., CCDC entries) to detect polymorphic variations .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental observations in the compound's conformational dynamics?

- Methodological Answer:

Perform molecular dynamics (MD) simulations in explicit solvent (e.g., chloroform) to model solution-phase behavior.

Compare with solid-state data (X-ray) to identify rigid vs. flexible moieties.

Use variable-temperature NMR (VT-NMR) to probe ring puckering energetics (ΔG for oxane chair-flip transitions) .

Example finding: MD may predict equatorial carboxylate preference, while X-ray shows axial orientation due to crystal packing forces .

Q. What strategies mitigate racemization risks during functionalization reactions of this compound?

- Methodological Answer:

- Low-temperature nucleophilic substitution : Conduct reactions at −78°C with bulky bases (e.g., LDA) to preserve stereochemistry.

- Chiral derivatization : Convert to diastereomeric salts using (R)-1-phenylethylamine for LC-MS monitoring .

- In situ CD spectroscopy : Track configuration changes during reactions in real time .

Q. How can researchers validate the compound's reactivity in complex reaction systems (e.g., multi-step syntheses or enzymatic cascades)?

- Methodological Answer:

- Use isotopic labeling (C at the carbonyl position) to trace reaction pathways via C NMR.

- Employ kinetic profiling with stopped-flow IR to capture intermediate formation (e.g., tetrahedral adducts during hydrolysis).

- Cross-reference with DFT calculations (B3LYP/6-31G*) to identify rate-limiting steps .

Data Contradiction Analysis

Q. How should conflicting results between spectroscopic and crystallographic data be addressed?

- Methodological Answer:

- Case study : If IR shows a carboxylate stretch at 1720 cm but X-ray indicates a non-planar ester group:

Re-examine sample purity (HPLC).

Check for solvent inclusion in crystals (TGA/DSC).

Recalculate DFT vibrational modes with solvent corrections (e.g., SMD model) .

- Resolution: Discrepancies often arise from polymorphism or solvent interactions.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.